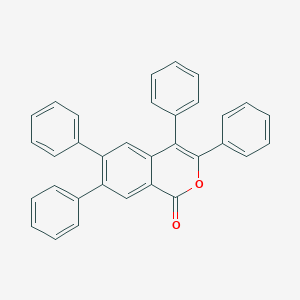

3,4,6,7-tetraphenyl-1H-isochromen-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H22O2 |

|---|---|

Molecular Weight |

450.5g/mol |

IUPAC Name |

3,4,6,7-tetraphenylisochromen-1-one |

InChI |

InChI=1S/C33H22O2/c34-33-30-22-28(24-15-7-2-8-16-24)27(23-13-5-1-6-14-23)21-29(30)31(25-17-9-3-10-18-25)32(35-33)26-19-11-4-12-20-26/h1-22H |

InChI Key |

HKCSZJGQLUTWNF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=C3C(=C2)C(=C(OC3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C3C(=C2)C(=C(OC3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Mechanistic Investigations of Transformations Involving 3,4,6,7 Tetraphenyl 1h Isochromen 1 One

Radical-Mediated Reaction Pathways

Radical reactions offer a powerful and often complementary approach to traditional ionic chemistry for bond formation. nih.govresearchgate.net They involve highly reactive intermediates with unpaired electrons and are characterized by unique reactivity patterns and functional group tolerance. nih.govresearchgate.net The phenyl substituents on the 3,4,6,7-tetraphenyl-1H-isochromen-1-one scaffold provide multiple sites for radical-mediated transformations.

Generation and Reactivity of Aryl Radicals from Diazonium Salts

Aryl diazonium salts are versatile precursors for the generation of aryl radicals. libretexts.org This process typically involves a single-electron transfer (SET) from a reductant to the diazonium salt, which then fragments, releasing highly stable dinitrogen gas (N₂) and the desired aryl radical. rsc.orgrsc.org These methods are efficient and can be initiated by various means, including transition metal reductants, photoredox catalysis, or nucleophilic organic bases. researchgate.netrsc.org

Once generated, these aryl radicals are highly reactive intermediates capable of participating in a range of synthetic applications, most notably C-C bond-forming reactions. nih.gov In the context of this compound, an externally generated aryl radical could, in principle, add to one of the phenyl rings on the isochromenone core, leading to the formation of biaryl structures. The generation of aryl radicals from diazonium salts is often favored for its mild conditions and the thermodynamically favorable loss of N₂. libretexts.org

Table 1: Methods for Generating Aryl Radicals from Diazonium Salts

| Generation Method | Typical Reagents/Conditions | Mechanistic Insight | Reference |

|---|---|---|---|

| Metal-Catalyzed Reduction | Cuprous (Cu⁺) salts (Sandmeyer reaction) | Single-electron reduction by the metal center. | libretexts.org |

| Photoredox Catalysis | Eosin Y, visible light (530 nm) | Photo-excited catalyst engages in SET with the diazonium salt. | rsc.org |

| Base-Induced Reduction | Hydroxide anion, lithium formate | A nucleophilic base acts as a single electron donor. | rsc.orgnih.gov |

| Reductive Removal | Hypophosphorus acid (H₃PO₂) | Proceeds via a radical mechanism to replace the diazo group with hydrogen. | libretexts.org |

Role of Benzylic Radicals and Radical Trapping

The phenyl groups attached to the isochromenone core contain "benzylic" C-H bonds. These bonds are significantly weaker than typical alkyl or aryl C-H bonds due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com The unpaired electron in a benzylic radical can delocalize into the π-system of the aromatic ring, which accounts for its enhanced stability. masterorganicchemistry.com

This inherent weakness makes benzylic positions susceptible to hydrogen atom abstraction (HAT) by other radical species. The formation of a benzylic radical on one of the phenyl substituents of this compound would create a reactive intermediate. This intermediate can then be intercepted, or "trapped," by other molecules in the reaction medium. For instance, radical scavengers like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxide (TEMPO) can trap carbon-centered radicals, while other reagents can facilitate the formation of new C-C, C-O, or C-N bonds at the benzylic position. researchgate.net This two-step sequence of HAT followed by radical trapping is a common strategy for the functionalization of benzylic C-H bonds.

Table 2: Comparison of C-H Bond Dissociation Energies (BDEs)

| Bond Type | Example Molecule | BDE (kJ/mol) | Implication | Reference |

|---|---|---|---|---|

| Benzylic C-H | Toluene | ~375 | Relatively weak; prone to homolytic cleavage to form a stable radical. | masterorganicchemistry.com |

| Allylic C-H | Propene | ~369 | Weak due to resonance stabilization of the resulting radical. | - |

| Tertiary Alkyl C-H | Isobutane | ~404 | Stronger than benzylic C-H. | - |

| Aryl C-H | Benzene (B151609) | ~473 | Very strong; difficult to break homolytically. | - |

Triplet Carbene-Promoted Hydrogen Atom Transfer Processes

Carbenes are neutral, divalent carbon species that can exist in either a singlet or a triplet state. Triplet carbenes behave as diradicals and are known to react via stepwise mechanisms, including hydrogen atom transfer (HAT). In a triplet carbene-promoted process, the carbene can abstract a hydrogen atom from a suitable donor molecule to generate two separate radical species. rsc.org

For this compound, the most susceptible sites for HAT by a triplet carbene would be the benzylic C-H bonds of the phenyl substituents. This intermolecular HAT would produce a resonance-stabilized benzylic radical on the isochromenone framework and a new radical derived from the carbene precursor. This pathway represents a viable, albeit highly reactive, method for initiating radical processes on the isochromenone substrate, leading to subsequent radical-radical coupling or other downstream reactions.

C-H Activation Mechanisms and Regioselectivity

Direct C-H activation has emerged as a powerful strategy in organic synthesis, allowing for the conversion of ubiquitous but inert C-H bonds into valuable chemical functionalities without the need for pre-functionalized starting materials. researchgate.netspringernature.com This approach enhances atom economy and can significantly shorten synthetic routes. nih.gov The numerous C(sp²)-H bonds on the phenyl rings of this compound make it a prime candidate for such transformations.

Ortho-C(sp²)-H Functionalization and Deuterium Labeling Studies

Transition metal catalysis, particularly with palladium (Pd) and rhodium (Rh), is a cornerstone of C-H activation chemistry. researchgate.netnih.gov These reactions often rely on a directing group (DG) present on the substrate, which coordinates to the metal center and positions it in close proximity to a specific C-H bond, thereby controlling regioselectivity. nih.gov For aromatic substrates, this typically results in functionalization at the ortho position relative to the directing group. nih.gov In this compound, the carbonyl oxygen of the lactone could potentially serve as an endogenous, albeit weak, directing group to guide functionalization of the C-H bonds on the C7-phenyl ring.

Deuterium labeling studies are a critical tool for elucidating C-H activation mechanisms. By replacing a specific C-H bond with a C-D bond, a kinetic isotope effect (KIE) can be measured. A significant KIE (typically >2) indicates that the C-H bond is being broken in the rate-determining step of the reaction, providing strong evidence that a C-H activation event is occurring at that specific position.

Table 3: Strategies for Ortho-C(sp²)-H Functionalization

| Strategy | Catalyst/Reagents | Function | Reference |

|---|---|---|---|

| Directed C-H Arylation | Pd(II) catalysts, Amino acid ligands | Transient imine formation with benzaldehydes directs ortho-arylation. | nih.gov |

| Directed C-H Halogenation | Pd(II) catalysts, N-Halosuccinimide | Directs ortho-chlorination or bromination. | nih.gov |

| Directed C-H Amidation | Ir(III) catalysts, Organic azides | Directs the formation of a C-N bond at the ortho position. | nih.gov |

| Oxidative Coupling | [Cp*RhCl₂]₂, Cu(OAc)₂ | Catalyzes coupling of benzoic acids with alkynes via C-H activation. | researchgate.net |

C(sp³)-H Oxidative Cross-Coupling

While the core structure of this compound lacks aliphatic C(sp³)-H bonds, the related and well-studied isochroman (B46142) framework provides a strong precedent for C(sp³)-H oxidative cross-coupling reactions. mdpi.comresearchgate.net These reactions typically target the benzylic C(sp³)-H bond at the C1 position of the isochroman ring, which is activated by the adjacent oxygen atom.

The mechanism often involves the generation of an intermediate, either a benzylic radical or an oxocarbenium ion, via an oxidative process. mdpi.comnih.gov This intermediate is then trapped by a nucleophile to form a new C-C or C-heteroatom bond. Such transformations can be achieved using chemical oxidants or, more sustainably, through electro-oxidation, which avoids the need for stoichiometric chemical oxidants. mdpi.com Control experiments in these systems, such as the addition of radical scavengers like TEMPO, help to distinguish between radical and ionic pathways. mdpi.com

Table 4: Examples of Nucleophiles in Isochroman C(sp³)-H Cross-Coupling

| Nucleophile Class | Specific Example | Product Type | Mechanistic Note | Reference |

|---|---|---|---|---|

| N-Heterocycles | Indazoles, Pyrazoles | N-Alkylated heterocycles | Can proceed via radical coupling or nucleophilic addition to an oxocarbenium ion. | mdpi.com |

| Terminal Alkynes | Phenylacetylene | Propargyl-ethers | Copper-catalyzed process involving an alkyl radical intermediate. | nih.gov |

| Sulfonamides | p-Toluenesulfonamide | N-Alkylated sulfonamides | Achieved at ambient temperature using a nitroxyl (B88944) radical catalyst. | researchgate.net |

| Grignard Reagents | Phenylmagnesium bromide | 1-Aryl isochromans | Transition-metal-free cross-coupling with acetals. | researchgate.net |

Cyclization and Rearrangement Processes

The formation and subsequent reactions of this compound often involve complex cyclization and rearrangement steps. These processes are fundamental to the construction of the isochromenone core and its further elaboration into more complex heterocyclic systems.

The synthesis of isocoumarins, including tetraphenyl-substituted derivatives, is frequently achieved through transition-metal-catalyzed reactions. Rhodium-catalyzed C-H activation and annulation of benzoic acids with alkynes represents a powerful and atom-economical approach. wiley-vch.denih.gov In the context of this compound, a plausible intramolecular cyclization pathway would involve the reaction of a suitably substituted benzoic acid with diphenylacetylene (B1204595).

The generally accepted mechanism for this type of rhodium(III)-catalyzed reaction commences with the coordination of the carboxylic acid to the rhodium center, followed by ortho-C-H bond activation to form a five-membered rhodacycle intermediate. researchgate.net Subsequent insertion of the alkyne (diphenylacetylene in this case) into the Rh-C bond leads to a seven-membered rhodacycle. Reductive elimination from this intermediate then furnishes the desired isocoumarin (B1212949) product and regenerates the active rhodium(III) catalyst.

While direct studies on the intramolecular cyclization of a precursor to this compound are not extensively documented, research on analogous systems provides significant insights. For instance, the synthesis of 3,4,6,7,8,9-hexaphenyl-1H-benzo[g]isochromen-1-one from terephthalic acid and diphenylacetylene highlights the potential for selective intramolecular cyclization, even in the presence of multiple reactive sites. researchgate.net In this case, one of the carboxylic acid groups directs the formation of the isocoumarin moiety, while the other participates in the construction of a naphthalene (B1677914) unit.

Furthermore, studies on the intramolecular annulation of benzoic acids tethered to alkynes have demonstrated the feasibility of such cyclizations to form tricyclic isocoumarin derivatives. nih.gov These reactions often proceed with high regioselectivity, which is a key advantage of intramolecular processes. A proposed free radical reaction pathway has also been suggested for the intramolecular cyclization of 1,1′-biphenyl aldehydes and ketones promoted by KOt-Bu/DMF to synthesize phenanthrene (B1679779) derivatives, which share a polycyclic aromatic framework. rsc.org

Stereocontrol is a critical aspect in the synthesis of complex molecules. In the context of reactions involving this compound, which is itself achiral, stereocontrol becomes relevant when considering its interaction with chiral reagents or its transformation into chiral products.

While specific studies on stereocontrol in the reactions of this compound are scarce, general principles from related transformations can be applied. For instance, in the synthesis of substituted 1,4-oxathiin-S,S-dioxides, which also involves a cyclization step, the trans arrangement of 2,3-diaryl substituents was exclusively obtained, indicating a high degree of stereoselectivity during the cyclization stage of the reaction sequence. nih.gov This suggests that the steric and electronic properties of the substituents and intermediates play a crucial role in dictating the stereochemical outcome.

In the broader context of synthesizing tetrasubstituted heterocyclic compounds, achieving stereocontrol can be challenging. However, methods are being developed to address this. For example, the stereoselective synthesis of tetraphenylethylene (B103901) analogues has been explored, highlighting the importance of stereoisomerism on the properties of the final compounds. youtube.com Although not directly related to the reactivity of the isochromenone, this underscores the significance of controlling stereochemistry in highly substituted systems.

Reaction Kinetics and Thermodynamic Considerations

The efficiency and outcome of chemical reactions are governed by both kinetic and thermodynamic factors. Understanding these aspects for transformations involving this compound is essential for optimizing reaction conditions and predicting product distributions.

Thermodynamic considerations play a crucial role in determining the position of equilibrium and the relative stability of reactants, intermediates, and products. The driving force for the cyclization reaction to form the isocoumarin ring is the formation of a stable aromatic heterocyclic system.

In more general studies on the kinetics and thermodynamics of chemical reactions, various factors are considered. For example, in the study of phase transformations in nanocrystalline substances, it was found that the rate of the process is limited by diffusion across the phase boundary. lookchem.com While this is a different system, it highlights the importance of identifying the rate-limiting step in a given transformation.

The following table provides a hypothetical set of reaction conditions for the synthesis of a tetraphenyl-substituted isocoumarin, based on typical parameters found in the literature for rhodium-catalyzed annulations. nih.govresearchgate.net

| Parameter | Value |

| Catalyst | [Cp*RhCl₂]₂ |

| Oxidant | Cu(OAc)₂·H₂O |

| Solvent | t-Amyl alcohol |

| Temperature | 100-120 °C |

| Reactant 1 | Substituted Benzoic Acid |

| Reactant 2 | Diphenylacetylene |

| Reaction Time | 12-24 h |

This table represents typical conditions for related isocoumarin syntheses and is for illustrative purposes.

Advanced Characterization and Structural Elucidation of 3,4,6,7 Tetraphenyl 1h Isochromen 1 One

Spectroscopic Methodologies for Elucidation and Dynamics

A suite of spectroscopic methods is employed to probe the structural and electronic characteristics of the title compound. Each technique provides unique insights, and together they offer a complete picture of the molecule's identity and behavior.

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds in solution. For 3,4,6,7-tetraphenyl-1H-isochromen-1-one, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide definitive evidence of its covalent framework.

1D and 2D NMR: The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0–8.5 ppm) corresponding to the protons of the four phenyl rings and the two protons on the fused benzene (B151609) ring of the isochromenone core. nih.govresearchgate.net The highly substituted nature of the molecule would likely lead to overlapping signals, making 2D NMR techniques essential for unambiguous assignment. 2D correlation experiments like H,H-COSY, HSQC, and HMBC are used to establish proton-proton and proton-carbon connectivities, confirming the substitution pattern. researchgate.net The ¹³C NMR spectrum would display a characteristic signal for the lactone carbonyl carbon (C-1) at a downfield chemical shift (anticipated around δ 160-165 ppm), in addition to a multitude of signals for the sp²-hybridized carbons of the aromatic rings. rsc.org

Solid-State NMR (ssNMR): ssNMR is a powerful, non-destructive technique for analyzing the structure and dynamics of materials in the solid state, providing information on molecular packing and polymorphism. escholarship.orgnih.govnih.gov For this compound, ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) experiments would reveal information about the number of crystallographically inequivalent molecules in the unit cell. mdpi.com Differences in chemical shifts compared to the solution state can indicate specific intermolecular interactions, such as π-π stacking. nih.gov Furthermore, ssNMR can quantify the amorphous content or identify different polymorphic forms, which is crucial for materials science applications. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic Protons (Ph, Ar-H) | 7.0 - 8.5 | Complex, overlapping multiplets are expected due to the numerous phenyl groups. nih.govulisboa.pt |

| Lactone Carbonyl (C=O) | 160 - 165 | Characteristic downfield shift for a lactone carbonyl carbon. nih.gov |

| Aromatic Carbons (C-Ar) | 115 - 150 | Multiple signals corresponding to the substituted and unsubstituted aromatic carbons. |

| Ether Carbon (C-O) | 150 - 160 | The C-8a carbon of the isochromenone ring, bonded to the oxygen atom. |

Note: The table presents expected chemical shift ranges based on general principles and data for structurally related compounds. Actual experimental values may vary.

Optical spectroscopy investigates the electronic transitions within a molecule and its subsequent relaxation pathways, providing insights into its photophysical properties.

UV-Vis Absorption: The extensive π-conjugation conferred by the tetraphenyl-substituted isochromenone core suggests that the molecule will absorb strongly in the ultraviolet-visible region. nih.gov The UV-Vis spectrum, typically recorded in a solvent like THF or CH₂Cl₂, is expected to show intense absorption bands corresponding to π→π* transitions. rsc.orgresearchgate.net The main absorption, or Soret-like band, would likely appear in the UV region, with one or more lower-energy Q-like bands possibly extending into the visible part of the spectrum. academie-sciences.fr

Steady-State and Time-Resolved Fluorescence: Many extended π-systems, including related isocoumarin (B1212949) derivatives, exhibit fluorescence. researchgate.netclockss.org The annulation of benzene rings and the presence of multiple phenyl substituents in isocoumarin structures are known to enhance fluorescence. researchgate.net A related compound, 3,4,6,7,8,9-hexaphenyl-1H-benzo[g]isochromen-1-one, is reported to have a fluorescence quantum yield of 7% in solution, suggesting that the title compound is also likely to be emissive. researchgate.net Steady-state fluorescence spectroscopy would determine the emission wavelength (λ_em) and the fluorescence quantum yield (Φ_f). Time-resolved fluorescence spectroscopy measures the fluorescence lifetime (τ_f), which is the average time the molecule spends in the excited state before returning to the ground state, providing information on the rates of radiative and non-radiative decay processes. nih.gov

Table 2: Expected Photophysical Properties for this compound

| Parameter | Expected Value / Range | Technique |

|---|---|---|

| Absorption Maximum (λ_abs) | 300 - 450 nm | UV-Vis Spectroscopy |

| Molar Absorptivity (ε) | > 10⁴ M⁻¹cm⁻¹ | UV-Vis Spectroscopy |

| Emission Maximum (λ_em) | 400 - 550 nm | Steady-State Fluorescence |

| Fluorescence Quantum Yield (Φ_f) | 0.01 - 0.20 | Steady-State Fluorescence |

| Fluorescence Lifetime (τ_f) | 1 - 10 ns | Time-Resolved Fluorescence |

Note: These values are estimations based on data from analogous fluorescent heterocyclic and tetraphenyl-substituted compounds. researchgate.netnih.gov

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of a compound, determining the potentials at which it can be oxidized or reduced. The presence of multiple electron-rich phenyl rings and the electron-withdrawing lactone group in this compound suggests it may possess interesting electrochemical properties. A CV experiment would reveal the oxidation and reduction potentials, providing information about the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This data is valuable for assessing the potential of the material in organic electronic applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Electronic Circular Dichroism (ECD) spectroscopy is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized light. researchgate.net It is a powerful, non-destructive method for determining the absolute configuration of chiral molecules. nih.govflsouthern.eduorganicchemistrydata.org The structure of this compound is achiral as drawn. However, significant steric hindrance between the phenyl substituents could potentially restrict rotation around the C-C single bonds, leading to stable atropisomers, which are chiral. If such chiral atropisomers were resolved, ECD would be the ideal technique to assign their absolute configuration (P or M). researchgate.net The experimental ECD spectrum would be compared with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a given enantiomer. A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. flsouthern.edu

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. googleapis.comnih.gov The FTIR spectrum of this compound would provide clear evidence of its key structural features. The most prominent peak would be the strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O). Other characteristic bands would include those for the C-O-C stretching of the ether linkage within the lactone ring, C=C stretching vibrations of the aromatic rings, and C-H stretching and bending modes for the aromatic protons. nih.govresearchgate.net

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Lactone | 1720 - 1760 | Strong |

| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium to Weak |

| C-O-C Stretch | Aryl-alkyl ether | 1200 - 1300 | Strong |

| =C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| =C-H Bend (out-of-plane) | Aromatic | 690 - 900 | Strong |

Note: This table is based on standard FTIR correlation tables and data from related aromatic and carbonyl-containing compounds. nih.govkaust.edu.sa

Crystallographic Analysis and Supramolecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. researchgate.net Although a specific crystal structure for this compound has not been reported, analysis of related structures provides insight into its likely solid-state conformation and packing. nih.govmdpi.comresearchgate.net

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Symmetry of the unit cell |

| Space Group | e.g., P2₁/c or P-1 | Arrangement of molecules in the unit cell |

| Z (Molecules per unit cell) | 2 or 4 | Number of molecules in the asymmetric unit |

| Key Dihedral Angles | Phenyl rings vs. isochromenone core | Quantifies the molecular twist and conformation |

| Intermolecular Contacts | C-H···π, π–π stacking | Describes the supramolecular assembly |

Note: This table is purely illustrative. The actual crystallographic parameters can only be determined through experimental X-ray diffraction analysis.

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the entire molecule.

The analysis would reveal the planarity of the core isochromenone ring system and the dihedral angles of the four phenyl substituents relative to this core. It is anticipated that significant twisting of the phenyl rings would occur due to steric hindrance between them. The crystal packing arrangement, which describes how individual molecules are organized in the unit cell, would also be elucidated. This includes identifying the crystal system, space group, and the parameters of the unit cell. Such data is foundational for understanding the material's properties.

While specific crystallographic data for this compound is not presently available, a representative table of what would be determined is shown below.

Table 1: Representative Single-Crystal X-ray Diffraction Data (Note: This table is illustrative as specific data for the title compound is not currently published.)

| Parameter | Value |

|---|---|

| Chemical Formula | C33H22O2 |

| Formula Weight | 466.52 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P21/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (Å3) | - |

| Z (molecules/unit cell) | - |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Interactions)

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. For an aromatic-rich molecule like this compound, which lacks strong hydrogen bond donors, the packing would likely be dominated by van der Waals forces, C-H···O interactions, and π-π stacking interactions. mdpi.com

Hydrogen Bonding: Weak C-H···O hydrogen bonds could form between the hydrogen atoms on the phenyl rings and the carbonyl oxygen (O1) or the ether oxygen (O2) of the isochromenone core of neighboring molecules.

Pi-Pi Interactions: The numerous phenyl rings are prime candidates for π-π stacking interactions. These can occur in face-to-face or offset (parallel-displaced) arrangements and are crucial in stabilizing the crystal lattice. mdpi.com The distances between the centroids of interacting aromatic rings and the slip angles would be quantified from the crystal structure data.

A detailed analysis, derived from crystallographic information, would quantify these interactions, providing insight into the forces that stabilize the solid-state structure.

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. nih.govnih.gov The surface is generated around a molecule, and the distance from the surface to the nearest atom interior (dᵢ) and exterior (dₑ) is calculated. These values are combined into a normalized contact distance (dₙₒᵣₘ), which is color-coded onto the surface.

Red spots on the dₙₒᵣₘ surface indicate close intermolecular contacts (shorter than van der Waals radii), highlighting the most significant interactions, such as hydrogen bonds.

Blue regions represent longer contacts.

White regions denote contacts around the van der Waals separation.

Table 2: Representative Hirshfeld Surface Analysis Contributions (Note: This table is illustrative as specific data for the title compound is not currently published.)

| Interaction Type | Contribution (%) |

|---|---|

| H···H | ~40-50% |

| C···H / H···C | ~30-40% |

| O···H / H···O | ~5-10% |

| C···C | ~3-5% |

Solid-State Morphological Characterization (e.g., AFM, TEM, GIWAXS for thin films)

The characterization of this compound in its solid-state, particularly in the form of thin films, is crucial for its potential application in organic electronics. Techniques such as Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are employed for this purpose.

Atomic Force Microscopy (AFM): AFM would be used to image the surface topography of a thin film of the material. This would reveal details about film roughness, grain size, and the presence of crystalline domains or amorphous regions.

Transmission Electron Microscopy (TEM): TEM could provide higher-resolution images of the film's internal structure and morphology. Selected area electron diffraction (SAED) patterns obtained via TEM can confirm the crystallinity of the domains within the film.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): GIWAXS is a key technique for determining the molecular orientation and packing within thin films. By directing X-rays at a very shallow angle to the film surface, one can obtain diffraction patterns that reveal how the molecules are arranged relative to the substrate. For a molecule like this compound, GIWAXS would show whether the molecules adopt a preferred "face-on" (π-systems parallel to the substrate) or "edge-on" (π-systems perpendicular to the substrate) orientation, which has significant implications for properties like charge transport in electronic devices.

Currently, there is no published research detailing the thin-film morphology of this compound using these methods.

Theoretical and Computational Chemistry Studies of Tetraphenylisochromenones

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to investigate the electronic properties of molecules. These calculations are fundamental to understanding the behavior of complex structures like tetraphenylisochromenones.

The electronic structure of a molecule is intrinsically linked to its chemical reactivity and photophysical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO energy gap generally implies higher reactivity and lower stability. researchgate.netnih.gov

For conjugated systems like tetraphenylisochromenones, the extensive π-system created by the phenyl rings and the isochromenone core is expected to result in a relatively small HOMO-LUMO gap. The HOMO is likely to be distributed across the electron-rich phenyl rings, while the LUMO may be centered on the electron-deficient lactone moiety. researchgate.net This distribution facilitates intramolecular charge transfer, which is a key factor in the fluorescence properties of many organic compounds. researchgate.net

Table 1: Representative HOMO-LUMO Energies and Energy Gaps for Heterocyclic Compounds Calculated by DFT Methods

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pteridine-2,4-dione | -6.89 | -1.95 | 4.94 |

| Thiophene Sulfonamide Derivative 1 | -6.93 | -1.68 | 5.25 |

| Thiophene Sulfonamide Derivative 2 | -7.01 | -1.82 | 5.19 |

| Platinum(IV) Complex (en) | -7.54 | -5.48 | 2.06 |

| Platinum(IV) Complex (dach) | -7.49 | -5.37 | 2.12 |

Note: The data in this table is for illustrative purposes and represents values for other heterocyclic systems, not 3,4,6,7-tetraphenyl-1H-isochromen-1-one. nih.govnih.govmdpi.com

DFT calculations can also be used to determine various reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index. frontiersin.org These parameters help in predicting the reactive nature of the molecule. For instance, a higher HOMO energy suggests greater reactivity towards electrophiles, while a lower LUMO energy indicates reactivity towards nucleophiles. mdpi.com

Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the electrophilic and nucleophilic sites of a molecule. mdpi.com In the case of this compound, the oxygen atom of the carbonyl group in the lactone ring is expected to be a region of high negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the carbon atom of the carbonyl group would exhibit a positive electrostatic potential, marking it as a site for nucleophilic attack. nih.gov

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its properties. cwu.edu For a molecule with multiple phenyl rings like this compound, a multitude of conformations are possible due to the rotation around the single bonds connecting the phenyl groups to the isochromenone core.

Conformational analysis using molecular mechanics and DFT can identify the most stable, low-energy conformations. nih.gov These studies often reveal that in such polyphenylated systems, the phenyl rings are typically twisted out of the plane of the central heterocyclic ring to minimize steric hindrance. nih.gov

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time, showing how it explores different conformational states. mdpi.com This is particularly important for understanding how the molecule might interact with other molecules or its environment. mdpi.com

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of complex chemical reactions. For instance, the synthesis of isocoumarins and their derivatives often involves transition metal catalysis, such as the rhodium-catalyzed cyclization reactions. nih.gov DFT calculations can be employed to map out the entire reaction pathway, identifying transition states and intermediates. dtic.mil This allows for a detailed understanding of the reaction mechanism at a molecular level, which can be invaluable for optimizing reaction conditions and developing new synthetic routes. dtic.mil

Advanced Computational Techniques

Beyond standard DFT and MD methods, more advanced computational techniques can be applied to gain deeper insights into the properties and reactivity of molecules like tetraphenylisochromenones.

The analytical calculation of energy derivatives with respect to nuclear coordinates is a cornerstone of modern computational chemistry. These derivatives are essential for efficiently optimizing molecular geometries to find stable structures and for locating transition states on a potential energy surface. By following the reaction path downhill from a transition state, one can confirm the connection between reactants and products. This methodology is crucial for a detailed exploration of reaction mechanisms and for predicting the feasibility of different reaction pathways. The application of such techniques to the study of lactone systems has been demonstrated to provide valuable information on their thermodynamic properties and polymerizability.

Advanced Applications in Materials Science and Organic Electronics

Functional Materials with Tunable Optical Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. nih.govrsc.org This effect is often attributed to the restriction of intramolecular motion (RIM), such as the rotation of peripheral aromatic rings, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. nih.govresearchgate.net

Molecules with propeller-like structures, such as those containing tetraphenylethylene (B103901) or multiple phenyl substituents, are classic examples of AIE-active luminogens (AIEgens). researchgate.netresearchgate.net The structure of 3,4,6,7-tetraphenyl-1H-isochromen-1-one, with its four phenyl rings attached to the isochromenone core, suggests it is a strong candidate for exhibiting AIE. In dilute solutions, the phenyl rings can rotate freely, providing a non-radiative pathway for the excited state to decay. In an aggregated state or in solid form, this rotation would be physically hindered, potentially leading to strong fluorescence enhancement. While many coumarin (B35378) and isocoumarin (B1212949) derivatives have been investigated for AIE properties, specific experimental data quantifying the AIE effect (e.g., fluorescence quantum yield in various solvent fractions) for this compound is not available in the reviewed literature. nih.govresearchgate.netresearchgate.net

Solvatochromism is the phenomenon where a substance's color, or more specifically its absorption or emission spectrum, changes with the polarity of the solvent. nih.govnih.gov This effect typically occurs in molecules that have a significant change in dipole moment between their ground and excited states, often due to an intramolecular charge transfer (ICT) process. nih.govnih.gov An increase in solvent polarity will stabilize the more polar state, leading to a shift in the emission wavelength. nih.gov

Given the isocoumarin core (an electron-accepting moiety) and the phenyl groups, this compound could potentially exhibit solvatochromic behavior. Furthermore, related compounds often show enhanced fluorescence in their crystalline state compared to their solution state, a phenomenon linked to favorable molecular packing and the restriction of vibrational and rotational motions that would otherwise quench fluorescence. nih.gov Although studies have been conducted on the solvatochromism of various coumarin derivatives researchgate.netmdpi.com, specific experimental data detailing the emission maxima of this compound in a range of solvents with varying polarities are not documented in the available scientific reports.

Host-guest chemistry involves the creation of larger supramolecular assemblies from smaller molecular components (hosts and guests) held together by non-covalent interactions. This principle is used to design functional materials for sensing, catalysis, and drug delivery. The design of a host molecule requires specific recognition sites capable of binding a target guest molecule. While the aromatic phenyl rings and the heterocyclic core of this compound could theoretically participate in non-covalent interactions like π-π stacking or hydrogen bonding, there is no specific research in the accessible literature that explores its use as a host or guest molecule in supramolecular systems for material design.

Supramolecular Assemblies for Material Functionality

Supramolecular Functionalization of Nanomaterials (e.g., Nanotubes)

The non-covalent functionalization of carbon nanotubes (CNTs) with organic molecules represents a critical area of research in materials science, aiming to enhance their processability and integrate them into functional devices without disrupting their intrinsic electronic and mechanical properties. nih.gov The compound this compound, with its extensive aromatic structure, is a promising candidate for the supramolecular functionalization of CNTs. This approach leverages non-covalent interactions, primarily π-π stacking, to adsorb the molecule onto the graphitic surface of the nanotubes. nih.gov

The large, planar aromatic core of this compound is expected to facilitate strong van der Waals forces and π-π stacking interactions with the hexagonal lattice of single-walled (SWCNTs) and multi-walled carbon nanotubes (MWCNTs). nih.gov This interaction is analogous to that observed with other polycyclic aromatic hydrocarbons (PAHs) like pyrene (B120774) and its derivatives, which are well-documented for their ability to effectively disperse CNTs in various solvents. nih.govbeilstein-journals.org The adsorption of these bulky molecules onto the CNT surface can overcome the strong inter-tube van der Waals forces that cause them to bundle together, leading to improved solubility and dispersion. mdpi.comresearchgate.net

Detailed Research Findings from Analogous Systems

While direct studies on the functionalization of nanotubes with this compound are not extensively documented in the reviewed literature, a wealth of research on similar aromatic systems provides a strong basis for predicting its behavior.

Interaction Mechanism: Studies on pyrene and anthracene (B1667546) derivatives show that the primary driving force for their adsorption onto CNTs is the π-π stacking interaction. nih.govresearchgate.net Molecular simulations have confirmed that pyrene molecules adopt a staggered conformation on the nanotube surface to maximize this interaction. nih.gov The tetraphenyl substitution on the isochromenone core would further enhance the potential for van der Waals interactions and could influence the orientation and packing of the molecules on the nanotube surface.

Dispersion and Selectivity: Aromatic polymers have demonstrated the ability to selectively disperse specific nanotube species based on their diameter or chirality. nih.gov This selectivity arises from the specific geometry of the wrapping polymer. Similarly, the rigid structure of this compound could potentially lead to selective interactions with certain types of CNTs. The efficiency of dispersion is often evaluated by techniques such as UV-vis-NIR absorption and fluorescence spectroscopy, which can confirm the debundling of nanotubes and the presence of individualized tubes in suspension. mdpi.com

Spectroscopic Evidence: The interaction between aromatic molecules and CNTs can be monitored through various spectroscopic techniques.

UV-vis-NIR Spectroscopy: A blue shift in the absorption band of the aromatic molecule upon interaction with CNTs can indicate the formation of π-π stacking interactions. mdpi.com The appearance of sharp peaks in the NIR region corresponding to the van Hove singularities of individual nanotubes confirms their dispersion. mdpi.com

Fluorescence Spectroscopy: A quenching of the fluorescence of the aromatic molecule is often observed upon its adsorption onto the CNT surface, which serves as an effective marker for the interaction. nih.govacs.org

Raman Spectroscopy: Shifts in the D- and G-bands of the CNTs in the Raman spectrum can also provide evidence of the electronic interactions between the functionalizing molecule and the nanotube. nih.gov

Data from Analogous Aromatic-CNT Systems

The following table summarizes typical findings from studies on the non-covalent functionalization of CNTs with various aromatic molecules, which can be extrapolated to predict the behavior of this compound.

| Aromatic Molecule | Interaction Type | Key Findings | Characterization Techniques | References |

| Pyrene | π-π Stacking | Strong interaction leading to CNT dispersion; fluorescence quenching. | UV-vis, Fluorescence, Raman | nih.govresearchgate.net |

| Anthracene | π-π Stacking | Reversible adsorption, changes in UV-vis and FTIR spectra. | UV-vis, FTIR, Fluorescence | beilstein-journals.org |

| Aromatic Polymers | π-π Stacking, Wrapping | Selective dispersion of CNTs by diameter and chirality. | Optical Absorbance, Photoluminescence | nih.gov |

| Cyclic Schiff Bases | π-π, C-H·π, lp·π | Dispersion of aggregated SWCNTs in DMF. | UV-vis-NIR, Fluorescence, Raman, AFM, TEM | mdpi.com |

Interactive Data Table: Predicted Interactions and Outcomes

This interactive table allows for a hypothetical exploration of the functionalization of carbon nanotubes with this compound based on established principles.

| Parameter | Expected Outcome with this compound |

| Primary Interaction Force | Strong π-π stacking and van der Waals forces |

| Effect on CNT Bundles | Debundling and enhanced dispersion in suitable organic solvents |

| UV-vis Absorption | Potential blue-shift in the absorption spectrum of the compound |

| Fluorescence Emission | Likely quenching of the compound's intrinsic fluorescence |

| Raman Spectrum of CNTs | Possible shifts in the G-band and D-band positions |

| Potential for Selectivity | May exhibit preferential interaction with specific CNT diameters |

The supramolecular functionalization of nanomaterials like carbon nanotubes with large, aromatic molecules such as this compound holds significant promise for the development of advanced organic electronic materials. The ability to create stable, well-dispersed solutions of CNTs is a crucial step towards their integration into thin-film transistors, sensors, and other electronic devices. Further experimental investigation is necessary to fully elucidate the specific interactions and properties of the this compound/CNT hybrid system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.